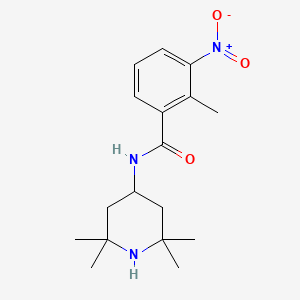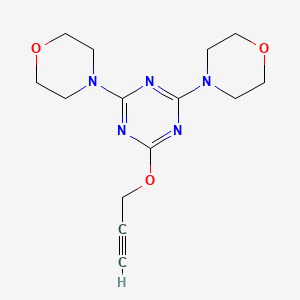
4-chloro-2-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-2-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide, also known as TBN-1, is a novel compound that has been synthesized and studied for its potential applications in scientific research. TBN-1 has been shown to have a unique mechanism of action and a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of 4-chloro-2-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and survival. 4-chloro-2-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has been shown to inhibit the activity of the enzyme AKT, which is involved in cell survival and proliferation. 4-chloro-2-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has also been shown to inhibit the activity of the JAK/STAT signaling pathway, which is involved in the regulation of immune function.
Biochemical and Physiological Effects:
4-chloro-2-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis (programmed cell death), and the modulation of immune function. 4-chloro-2-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-chloro-2-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide for lab experiments is its unique mechanism of action, which makes it a valuable tool for investigating various signaling pathways and enzymes involved in cell growth and survival. However, one limitation of 4-chloro-2-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 4-chloro-2-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide. One area of interest is the development of 4-chloro-2-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide-based therapies for cancer and neurodegenerative diseases. Another area of interest is the investigation of 4-chloro-2-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide's immunomodulatory effects and its potential as a treatment for autoimmune diseases. Additionally, further research is needed to fully elucidate the mechanism of action of 4-chloro-2-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide and its potential interactions with other signaling pathways and enzymes.
Synthesemethoden
4-chloro-2-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide can be synthesized using a multi-step process that involves the reaction of 4-chloro-2-nitrobenzoic acid with 2-aminothiophenol to form 4-chloro-2-nitro-N-(2-hydroxyphenyl)benzamide. This intermediate is then reacted with 1,3-cyclohexanedione to form the final product, 4-chloro-2-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide.
Wissenschaftliche Forschungsanwendungen
4-chloro-2-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has been studied for its potential applications in a range of scientific research areas, including cancer research, neurology, and immunology. In cancer research, 4-chloro-2-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In neurology, 4-chloro-2-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has been shown to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, 4-chloro-2-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has been shown to have immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases.
Eigenschaften
IUPAC Name |
4-chloro-2-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O3S/c15-8-5-6-9(11(7-8)18(20)21)13(19)17-14-16-10-3-1-2-4-12(10)22-14/h5-7H,1-4H2,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCDZHSSTPHTSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![phenyl 3-[(2-chlorophenoxy)methyl]benzoate](/img/structure/B5832769.png)
![4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-3-methylphenol](/img/structure/B5832774.png)

![2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]-1-(4-nitrophenyl)ethanone](/img/structure/B5832789.png)


![2-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B5832821.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopropyl-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B5832828.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-pyridinylmethyl)thiourea](/img/structure/B5832845.png)

![4,8-dimethyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5832857.png)


![2-(4-ethoxyphenyl)-8-methoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5832875.png)